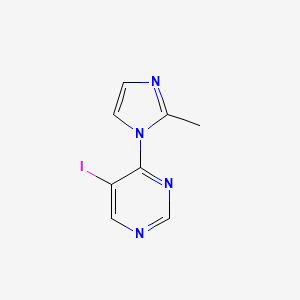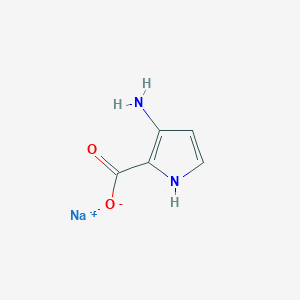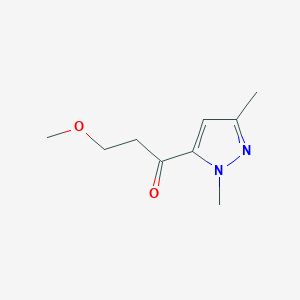
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxypropan-1-one is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxypropanone group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxypropan-1-one typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable methoxypropanone derivative. One common method is the condensation reaction between 1,3-dimethyl-1H-pyrazole and 3-methoxypropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the methoxypropanone moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under controlled conditions.
Major Products Formed
Oxidation: Formation of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropan-1-one.
Reduction: Formation of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropan-1-one.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxypropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxypropan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The methoxypropanone moiety can also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine
- (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxypropan-1-one is unique due to the presence of the methoxypropanone group, which imparts distinct chemical and physical properties. This functional group can enhance the compound’s reactivity and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
1-(2,5-dimethylpyrazol-3-yl)-3-methoxypropan-1-one |
InChI |
InChI=1S/C9H14N2O2/c1-7-6-8(11(2)10-7)9(12)4-5-13-3/h6H,4-5H2,1-3H3 |
Clave InChI |
FPOUIGHFTFTUNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)C(=O)CCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


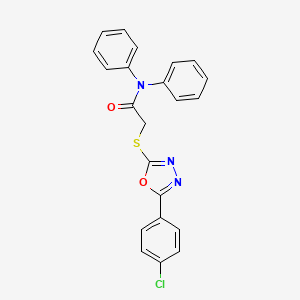

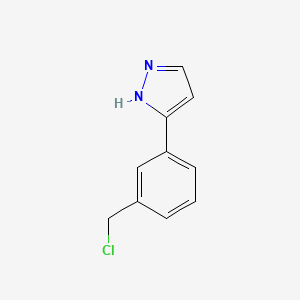


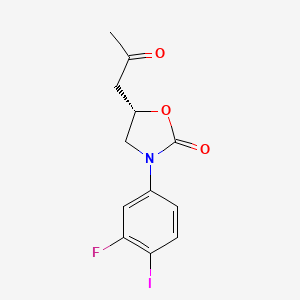
![6-(4-Bromophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781019.png)


![6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781031.png)
![2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole](/img/structure/B11781039.png)
